5-Bromothieno[2,3-B]pyridine-2-carbaldehyde
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Overview
Description
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is a heterocyclic compound that contains both bromine and aldehyde functional groups. This compound is part of the thienopyridine family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the aldehyde group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-B]pyridine followed by formylation. One common method is the Vilsmeier-Haack formylation, which introduces the formyl group into the aromatic ring using a Vilsmeier reagent. This reagent is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acids to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted thienopyridines.
Oxidation: 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid.
Reduction: 5-Bromothieno[2,3-B]pyridine-2-methanol.
Coupling: Phenyl-substituted thienopyridines.
Scientific Research Applications
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways and molecular targets would vary based on the specific application and the structure of the final compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
- 5-Bromothieno[2,3-B]pyridine
- Thieno[2,3-B]pyridine derivatives
Uniqueness
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds .
Properties
Molecular Formula |
C8H4BrNOS |
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Molecular Weight |
242.09 g/mol |
IUPAC Name |
5-bromothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H |
InChI Key |
JDJDHZNCBFTZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)C=O |
Origin of Product |
United States |
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